No Quantitative Differentiation Data Retrievable for N-(3-Hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide from Permissible Sources
An exhaustive search of primary literature, patents (including EP3013804B1), and authoritative biochemical databases (BindingDB, ChEMBL, PubChem) returned no quantitative bioactivity data (e.g., IC50, Ki, EC50) for N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide that meets the evidence admission rules for this guide. No direct head-to-head comparisons, cross-study comparables, or class-level inferences with sufficient specificity could be established against identified close analogs such as N-(2-ethoxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide (CAS 710287-31-3) or the Mycobacterium tuberculosis fumarate hydratase co-crystallized ligand N-(2-Methoxy-5-(N-methylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. Consequently, no quantitative differentiation claim can be substantiated. [1]
| Evidence Dimension | Not applicable; no experimental data found |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
This matters for procurement because it confirms the compound is an unexplored or proprietary entity; any selection must be based on internal screening or predicted properties, not on published validation against alternatives.
- [1] Whitehouse, A.J. et al. Targeting of Fumarate Hydratase from Mycobacterium tuberculosis Using Allosteric Inhibitors with a Dimeric-Binding Mode. J. Med. Chem. 2019, 62, 10586-10604. View Source
